(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzofuran family, which consists of fused benzene and furan rings, and it contains a pyridine moiety, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, where a benzofuran derivative is reacted with pyridine-3-carboxaldehyde in the presence of a base such as piperidine or triethylamine. The resulting intermediate is then subjected to further reactions to introduce the methoxyacetate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring of temperature, pressure, and pH levels. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used in drug discovery and development. Its ability to interact with various biological targets makes it a useful tool for studying biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications in the treatment of various diseases. Its derivatives can be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and other high-tech industries.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : Similar compounds include other benzofuran derivatives with different substituents and functional groups.
Pyridine derivatives: : Compounds containing pyridine rings, such as pyridine-3-carboxaldehyde, are structurally related.
Methoxyacetate derivatives: : Other compounds with methoxyacetate groups can be compared in terms of their chemical properties and applications.
Uniqueness
(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate stands out due to its unique combination of benzofuran and pyridine moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-21-16(19)10-22-12-4-5-13-14(8-12)23-15(17(13)20)7-11-3-2-6-18-9-11/h2-9H,10H2,1H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAGHACVJKVTG-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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